Cas no 937816-89-2 (1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone)

1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone structure
937816-89-2 structure
Product Name:1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone
CAS No:937816-89-2
MF:C8H7BrFNO
MW:232.049684762955
CID:1000093
PubChem ID:16221388
Update Time:2025-11-02

1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(2-amino-4-bromo-5-fluorophenyl)-
    • 1-(2-amino-4-bromo-5-fluorophenyl)Ethanone
    • 1-(2-amino-4-bromo-5-fluorophenyl)-Ethanone
    • Ethanone, 1-(2-amino-4-bromo-5-fluorophenyl)-
    • G11069
    • FT-0711195
    • SCHEMBL15067720
    • EN300-672909
    • DTXSID90585311
    • 937816-89-2
    • 1-(2-AMINO-4-BROMO-5-FLUOROPHENYL)ETHAN-1-ONE
    • 2'-Amino-4'-bromo-5'-fluoroacetophenone
    • 1-(2-Amino-4-bromo-5-fluoro-phenyl)-ethanone
    • DB-079711
    • 1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone
    • Inchi: 1S/C8H7BrFNO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3
    • InChI Key: PORVOUVGROIGTM-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(C(C)=O)=C(C=1)N)F

Computed Properties

  • Exact Mass: 230.96950g/mol
  • Monoisotopic Mass: 230.96950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.1Ų

1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone Pricemore >>

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1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:937816-89-2)1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone
Order Number:A11042
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:40
Price ($):441.0
Email:sales@amadischem.com

1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone Related Literature

Additional information on 1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone

Professional Introduction to Compound with CAS No. 937816-89-2 and Product Name: 1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone

The compound with the CAS number 937816-89-2 and the product name 1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both amino and bromo substituents on a fluorinated aromatic ring creates a versatile scaffold that is highly amenable to further chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents.

In recent years, the development of small-molecule inhibitors targeting specific biological pathways has been a cornerstone of modern drug design. The compound 1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone exhibits promising properties that make it an attractive candidate for such endeavors. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the pharmacokinetic profile of drug candidates. Additionally, the amino group provides a site for further functionalization, allowing chemists to tailor the molecule's properties to meet specific pharmacological requirements.

One of the most compelling aspects of this compound is its potential in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is often associated with various diseases, including cancer. The structural motif of 1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone closely resembles known kinase inhibitors, suggesting that it may interact with these enzymes in a manner that disrupts aberrant signaling pathways. Preliminary computational studies have indicated that this compound can bind effectively to the ATP-binding pockets of several kinases, making it a promising lead for further investigation.

Furthermore, the bromo substituent on the aromatic ring offers an additional handle for chemical manipulation. This allows for selective reactions such as Suzuki-Miyaura cross-coupling, which is widely used in medicinal chemistry to construct complex molecular architectures. By incorporating this compound into larger scaffolds through such reactions, researchers can generate libraries of derivatives with tailored biological activities. These derivatives can then be screened for their efficacy in preclinical models, providing insights into their potential therapeutic utility.

The role of fluorine in medicinal chemistry cannot be overstated. Its incorporation into drug molecules often leads to improved binding affinity and reduced metabolic degradation. In the case of 1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone, the fluorine atom is strategically positioned to interact favorably with biological targets, enhancing the compound's overall potency. This has been observed in various clinical candidates where fluorinated analogs have demonstrated superior pharmacological properties compared to their non-fluorinated counterparts.

Recent advancements in high-throughput screening (HTS) technologies have enabled researchers to rapidly assess the biological activity of large libraries of compounds. The versatility of 1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone makes it an ideal candidate for such screens. By synthesizing derivatives based on this core structure, researchers can identify novel compounds with enhanced efficacy and improved safety profiles. This approach has been instrumental in discovering breakthrough therapies for a wide range of diseases.

The synthesis of 1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone involves multiple steps that highlight its complexity as a chemical entity. The process typically begins with the preparation of fluorinated aromatic precursors, followed by functionalization at specific positions using bromination and amination techniques. Each step must be carefully optimized to ensure high yield and purity, as impurities can significantly impact the compound's biological activity.

In conclusion, the compound with CAS number 937816-89-2 and product name 1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and development. With ongoing research focused on understanding its biological activity and optimizing its pharmacological properties, this compound holds great promise for contributing to future therapeutic breakthroughs.

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Amadis Chemical Company Limited
(CAS:937816-89-2)1-(2-Amino-4-bromo-5-fluorophenyl)-ethanone
A11042
Purity:99%
Quantity:1g
Price ($):441.0
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